Irbesartan Impurity 15 sodium salt is a chemical compound that arises during the synthesis of irbesartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension and renal disease in patients with type 2 diabetes. The presence of impurities in pharmaceutical compounds is a significant concern due to their potential effects on safety and efficacy. Irbesartan Impurity 15 sodium salt specifically refers to a sodium salt form of an impurity associated with the irbesartan synthesis process.
Irbesartan Impurity 15 sodium salt is derived from the manufacturing processes of irbesartan, which involves complex organic synthesis methods. The compound's identification and characterization are essential for quality control in pharmaceutical production, as impurities can vary based on the synthesis route and conditions employed.
Irbesartan Impurity 15 sodium salt is classified as a pharmaceutical impurity. It falls under the broader category of organic compounds that may be formed unintentionally during chemical reactions involved in drug synthesis. The compound can be identified by its molecular formula and has a molecular weight of approximately .
The synthesis of Irbesartan Impurity 15 sodium salt typically involves several steps that utilize various reagents and conditions. Key methods include:
The synthesis requires careful control of parameters such as temperature, pH, and reaction time to minimize unwanted side reactions and maximize yield. For example, reactions are typically conducted at temperatures ranging from to over periods from a few hours to several days .
The molecular structure of Irbesartan Impurity 15 sodium salt can be represented by its molecular formula . The structural formula indicates that it contains carbon, hydrogen, nitrogen, and sodium atoms arranged in a specific configuration that contributes to its chemical behavior.
The compound's structure includes functional groups typical for pharmaceutical impurities, which may affect its reactivity and stability.
Irbesartan Impurity 15 sodium salt can participate in various chemical reactions typical for organic compounds containing nitrogen and carbon frameworks. Notable reactions include:
The stability of the impurity under different pH conditions is crucial for its behavior during formulation processes. Adjusting pH using agents like potassium bicarbonate can help in isolating the desired form .
While specific mechanisms for Irbesartan Impurity 15 sodium salt are less documented than those for irbesartan itself, impurities generally influence drug action by altering pharmacokinetics or pharmacodynamics through interactions with biological systems.
Impurities may affect drug absorption rates or lead to unexpected side effects when present in significant amounts. Continuous monitoring during synthesis is essential to ensure that impurity levels remain within acceptable limits.
Relevant analyses include high-performance liquid chromatography (HPLC) for quantifying impurity levels during production .
Irbesartan Impurity 15 sodium salt serves primarily as a reference standard in pharmaceutical quality control laboratories. Its characterization is essential for:
Understanding impurities like Irbesartan Impurity 15 sodium salt is crucial for developing safer pharmaceuticals and optimizing manufacturing processes.
Irbesartan Impurity 15 Sodium Salt (CAS: 1145664-35-2) is a process-related impurity identified during the synthesis of Irbesartan, an angiotensin II receptor antagonist (ARB) used for hypertension treatment. With the molecular formula C₁₄H₁₀N₇Na and a molecular weight of 299.27 g/mol, this sodium salt derivative features a biphenyl-tetrazole core modified with an azidomethyl group (–CH₂N₃) at the 4'-position of the biphenyl ring [3] [9]. Its IUPAC name, sodium 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)tetrazol-1-ide, reflects the presence of both tetrazole and azide functional groups that contribute to its chemical reactivity and analytical significance [3]. This impurity arises during intermediate stages of Irbesartan manufacturing and serves as a critical quality indicator for regulatory compliance. The azide-containing structure differentiates it from other tetrazole-based impurities and necessitates specialized monitoring strategies to ensure drug safety profiles.
Process-related impurities in sartan pharmaceuticals originate from incomplete reactions, side reactions, or residual intermediates. Irbesartan Impurity 15 Sodium Salt is specifically formed during the [3+2] cycloaddition reaction between sodium azide (NaN₃) and the cyano (–C≡N) group of a biphenyl precursor, a key step in constructing Irbesartan’s tetrazole ring [7] [8]. This reaction is notoriously hazardous due to risks of nitrogen gas explosion and requires precise stoichiometric control. Incomplete purification or suboptimal reaction conditions (e.g., temperature, catalyst concentration) allows this intermediate to persist into the final drug substance.
Table 1: Classification of Key Irbesartan Impurities
Impurity Designation | CAS Number | Molecular Formula | Structural Origin |
---|---|---|---|
Impurity 15 Sodium Salt | 1145664-35-2 | C₁₄H₁₀N₇Na | Azidomethyl-biphenyltetrazole intermediate |
Impurity D | 160514-13-6 | C₁₄H₁₂N₄O | Des-azido tetrazole analogue |
Impurity 14 | 133690-91-2 | C₁₄H₁₀N₄ | Biphenyltetrazole core |
Impurity 15-D4 (deuterated) | N/A | C₁₄H₆D₄N₇Na | Isotopically labeled variant |
Stress studies reveal that Impurity 15 forms under hydrolytic conditions when azide intermediates partially degrade instead of undergoing complete cyclization [8]. Its presence above threshold levels (typically >0.10%) signals inadequate process optimization, necessitating stringent controls in Good Manufacturing Practice (GMP) environments. Regulatory guidelines like ICH Q3A mandate strict identification and quantification of such genotoxic impurities due to the azide group’s potential mutagenicity [6] [8]. Consequently, modern quality control workflows employ deuterated analogs (e.g., Impurity 15-D4 Sodium Salt, C₁₄H₆D₄N₇Na) as internal standards for mass spectrometry-based detection, enhancing analytical accuracy during method validation [4] [6].
Tetrazole rings serve as bioisosteres for carboxylic acids in sartan drugs due to their superior metabolic stability and enhanced receptor-binding affinity. Irbesartan Impurity 15 Sodium Salt retains the core 5-substituted-1H-tetrazole moiety but features an azidomethyl substituent instead of Irbesartan’s alkylspiro lactam group. This structural variation profoundly impacts its physicochemical behavior:
Table 2: Functional Attributes of Tetrazole Derivatives in Sartans
Property | Irbesartan Tetrazole Moiety | Impurity 15 Tetrazole Moiety | Impact on Pharmaceutical Function |
---|---|---|---|
Ionization Constant | pKa 4.29 | pKa ~4.3 | Similar anion formation at physiological pH |
Bioisosteric Role | Carboxylate replacement | Non-therapeutic | Lacks angiotensin II receptor affinity |
Synthetic Stability | Stable under thermal stress | Azide decomposition risk | Forms reactive nitrenes under heat/light |
Chromatographic Behavior | Retention time ~8.2 min (C18) | Retention time ~7.1 min (C18) | Requires orthogonal separation methods |
Tetrazole-based impurities like Impurity 15 also illuminate broader structure-activity relationships (SAR). While Irbesartan’s tetrazole anchors hydrogen bonding to the AT₁ receptor, Impurity 15’s unsubstituted biphenyltetrazole lacks the alkylspiroketone side chain essential for receptor occupancy [8]. This renders it pharmacologically inactive but analytically critical due to its potential toxicity. Recent advances in "green synthesis" leverage ultrasonic irradiation to suppress such impurities by accelerating cyclization kinetics and reducing azide waste [5] [7].
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6